3-(4-Bromo-3-fluorophenyl)-1-propene
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Overview
Description
3-(4-Bromo-3-fluorophenyl)-1-propene is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a propene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-fluorophenyl)-1-propene typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable alkene precursor under specific conditions. One common method includes the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired propene derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as triphenylphosphine to facilitate the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of the corresponding alkane.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Epoxides or ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-3-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-1-propene involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Bromo-3-fluoroanisole: This compound shares a similar bromine and fluorine substitution pattern on the phenyl ring but differs in the presence of a methoxy group instead of a propene group.
4-Bromo-3-fluorophenylacetic acid: Similar in its bromine and fluorine substitution but contains an acetic acid group instead of a propene group.
Uniqueness: The presence of both bromine and fluorine atoms also provides unique electronic properties that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBIAGLJGRJLSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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